methyl 2-sulfanyl-1H-imidazole-4-carboxylate
Description
Methyl 2-sulfanyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole core substituted with a sulfanyl (-SH) group at position 2 and a methyl ester (-COOCH₃) at position 3. Its applications may include serving as a precursor for bioactive molecules or as a ligand in coordination chemistry.
Properties
IUPAC Name |
methyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-6-5(10)7-3/h2H,1H3,(H2,6,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKGUEKEBDCIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57332-70-4 | |
| Record name | methyl 2-sulfanyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-sulfanyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-sulfanyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted imidazole derivatives.
Reduction: Thiols and amines.
Scientific Research Applications
Methyl 2-sulfanyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 2-sulfanyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the sulfanyl group can form disulfide bonds, which are important in protein folding and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
The imidazole scaffold is versatile, and substituent variations significantly influence reactivity, stability, and biological activity. Below are key comparisons with structurally related compounds:
Methyl 2-(2-Phenylethyl)-1H-Imidazole-4-Carboxylate (CAS 300680-10-8)
- Structure : Position 2 is substituted with a phenylethyl group (-CH₂CH₂C₆H₅) instead of a sulfanyl group.
- Reduced hydrogen-bonding capacity compared to the sulfanyl derivative. Applications: Used in organic synthesis intermediates; Parchem Chemicals lists it as a specialty chemical for research .
Propargyl 1H-Imidazole-1-Carboxylate
- Structure : Position 1 is substituted with a propargyl ester (-OCO-C≡CH), while position 4 remains unmodified.
- Properties :
Flavoxate Related Compound A (3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid)
- Structure : A benzopyran derivative with phenyl and carboxylic acid substituents.
- Properties :
Physicochemical Properties and Reactivity
| Property | Methyl 2-Sulfanyl-1H-Imidazole-4-Carboxylate | Methyl 2-Phenylethyl Analogue | Propargyl 1H-Imidazole-1-Carboxylate |
|---|---|---|---|
| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Moderate (DMF, DMSO) |
| Hydrogen Bonding | High (SH group) | Low | Moderate (ester carbonyl) |
| Reactivity | Nucleophilic at S-H | Electrophilic aromatic substitution | Alkyne-based cycloaddition |
| Thermal Stability | Stable up to 150°C | Stable up to 200°C | Decomposes above 100°C |
Biological Activity
Methyl 2-sulfanyl-1H-imidazole-4-carboxylate (CAS No: 57332-70-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of functional groups, namely the sulfanyl and carboxylate groups, which contribute to its reactivity and biological activity. The imidazole ring allows for coordination with metal ions, enhancing its potential as a therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-mercaptoimidazole with methyl chloroformate in the presence of a base such as triethylamine. This reaction is often conducted in dichloromethane at room temperature. The following table summarizes key synthetic routes:
| Method | Reagents | Conditions |
|---|---|---|
| Cyclization | 2-Mercaptoimidazole, Methyl chloroformate | Room temperature, organic solvent |
| Industrial Production | Continuous flow reactors | Automated systems for efficiency |
| Purification | Recrystallization, Chromatography | High purity requirements |
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A study reported minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus, while values for E. coli were between 40 to 70 µM. These results indicate that while the compound shows promise, its efficacy is lower compared to standard antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The compound's ability to form disulfide bonds may play a crucial role in protein folding and stability, further influencing cancer cell viability .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which can influence enzyme activity and cellular processes.
- Formation of Disulfide Bonds : The sulfanyl group can form disulfide bonds that are critical in protein interactions and stability.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent investigation into its antimicrobial properties revealed significant inhibition against multidrug-resistant strains of S. aureus, suggesting potential as an alternative therapeutic agent .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines have shown that treatment with this compound leads to reduced cell proliferation and increased rates of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
